molecular formula C12H13ClO4 B15090401 Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B15090401
M. Wt: 256.68 g/mol
InChI Key: UAOASMFOGUEOLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure, characterized by the presence of a chloro and methoxy group attached to a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-2-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more efficient purification techniques. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

    Oxidation: 4-chloro-2-methoxybenzoic acid.

    Reduction: Ethyl 3-(4-chloro-2-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate can be compared with similar compounds, such as:

    Ethyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 3-(4-chloro-2-hydroxyphenyl)-3-oxopropanoate: Contains a hydroxy group instead of a methoxy group.

    Ethyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a bromo group instead of a chloro group.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6H,3,7H2,1-2H3

InChI Key

UAOASMFOGUEOLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)OC

Origin of Product

United States

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